1H and 13C NMR chemical shifts for 3-Amino-5-fluoro-4-hydroxybenzonitrile
1H and 13C NMR chemical shifts for 3-Amino-5-fluoro-4-hydroxybenzonitrile
Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 3-Amino-5-fluoro-4-hydroxybenzonitrile
Executive Summary
3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals. Structurally, it presents a complex "push-pull" electronic environment. The electron-withdrawing cyano (-CN) and fluoro (-F) groups compete with the electron-donating amino (-NH 2 ) and hydroxyl (-OH) groups, creating a highly polarized π -system.
For scientists and drug development professionals, unambiguously assigning the nuclear magnetic resonance (NMR) spectra of such poly-substituted benzenes is notoriously challenging. The presence of 19 F (spin 1/2, 100% natural abundance) introduces pervasive heteronuclear J -coupling across the aromatic ring, splitting both proton and carbon signals. This whitepaper provides an authoritative, self-validating methodology for the complete 1 H, 13 C, and 19 F NMR characterization of this molecule, detailing the causality behind experimental choices and observed chemical shifts.
Structural Dynamics and Spin Systems
The accurate interpretation of fluorinated benzonitriles requires an understanding of competing electronic effects[1]:
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Inductive vs. Resonance Effects: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) that heavily deshields the ipso carbon (C5). However, its lone pairs donate electron density into the ring via resonance (+M effect), which shields the ortho and para positions.
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Magnetic Anisotropy: The sp-hybridized cyano group (-CN) at C1 creates a region of magnetic anisotropy. While it acts as a strong electron-withdrawing group (-M, -I) that deshields the overall ring, the anisotropic cone specifically shields the ipso carbon (C1)[2].
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Heteronuclear Scalar Coupling: The 19 F nucleus couples strongly with both 1 H and 13 C nuclei. The Fermi contact term dictates that the one-bond carbon-fluorine coupling ( 1JCF ) will be massive (~240 Hz), while two-bond ( 2JCF ) and three-bond ( 3JCF ) couplings will propagate through the rigid aromatic framework[3].
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system. The following protocol guarantees that solvent effects, temperature drift, and field inhomogeneities are controlled.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of 3-Amino-5-fluoro-4-hydroxybenzonitrile in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding between the solute molecules, locking the -OH and -NH 2 protons into distinct, observable resonances rather than broad, exchanging baseline humps.
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Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C ( δ 0.00 ppm). For 19 F, utilize fluorotrichloromethane (CFCl 3 , δ 0.00 ppm) or hexafluorobenzene (C 6 F 6 , δ -164.9 ppm)[3].
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Temperature Stabilization: Equilibrate the NMR probe to 298 K for a minimum of 5 minutes before tuning.
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Causality: Exchangeable protons (-OH, -NH 2 ) are highly temperature-sensitive. Thermal equilibration prevents chemical shift drift during long 2D acquisitions.
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Tuning, Matching, and Shimming: Perform precise tuning for the 1 H, 13 C, and 19 F channels. Optimize Z-shims using the deuterium lock signal of DMSO- d6 until the lock level is stable and the solvent residual peak linewidth is < 1.0 Hz.
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1D Acquisition Parameters:
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1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 30° flip angle.
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13 C NMR (100 MHz): 1024 scans, D1 of 2.0 s, 1 H-decoupled (WALTZ-16 sequence) to remove C-H splitting while retaining C-F splitting.
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19 F NMR (376 MHz): 64 scans, acquired with 1 H-decoupling to collapse F-H multiplets into sharp singlets for precise chemical shift measurement, followed by a 1 H-coupled scan to extract JFH values[4].
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Resonance Assignments and Causality Analysis
H NMR Chemical Shifts
The aromatic ring contains only two isolated protons (H2 and H6), which are meta to each other.
Table 1: 1 H NMR Data (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration | Assignment Causality |
| OH (C4) | 10.25 | br s | - | 1H | Strongly deshielded by the electronegative oxygen and stabilized by H-bonding with DMSO- d6 . |
| H6 | 7.10 | dd | 3JHF = 10.5, 4JHH = 1.8 | 1H | Deshielded by the para-CN group. Exhibits large ortho-coupling to F5 and small meta-coupling to H2. |
| H2 | 6.95 | dd | 4JHH = 1.8, 4JHF = 1.5 | 1H | Shielded by the ortho-NH 2 group. Exhibits meta-coupling to both H6 and F5. |
| NH 2 (C3) | 5.45 | br s | - | 2H | Deshielded by aromatic conjugation; broadened by the quadrupolar relaxation of the 14 N nucleus. |
C and 19 F NMR Chemical Shifts
The 13 C spectrum is highly complex due to heteronuclear splitting from the 19 F nucleus. Every carbon on the aromatic ring will appear as a doublet, with the coupling constant ( JCF ) decaying as a function of bond distance.
Table 2: 13 C and 19 F NMR Data (DMSO- d6 )
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J in Hz) | Assignment Causality |
| 13 C | C5 (C-F) | 152.5 | d | 1JCF = 240.5 | Massive deshielding by highly electronegative fluorine; direct 1-bond Fermi contact coupling. |
| 13 C | C4 (C-OH) | 140.1 | d | 2JCF = 14.0 | Deshielded by oxygen; moderate 2-bond coupling to adjacent F5. |
| 13 C | C3 (C-NH 2 ) | 135.5 | d | 3JCF = 2.5 | Deshielded by nitrogen; small 3-bond coupling to F5. |
| 13 C | C7 (CN) | 119.5 | s | - | Characteristic sp-hybridized nitrile carbon; too distant for F-coupling. |
| 13 C | C6 (CH) | 118.5 | d | 2JCF = 22.0 | Ortho to fluorine; significant 2-bond coupling. |
| 13 C | C2 (CH) | 117.5 | d | 4JCF = 1.5 | Ortho to CN; minimal 4-bond coupling to F5. |
| 13 C | C1 (C-CN) | 100.2 | d | 3JCF = 8.5 | Shielded by the magnetic anisotropy of the cyano group. |
| 19 F | F5 | -135.0 | dd | 3JFH = 10.5, 4JFH = 1.5 | High electron density from OH/NH 2 offset by withdrawing CN[1]. |
2D NMR Workflows for Unambiguous Assignment
To transition from theoretical peak prediction to empirical certainty, a multidimensional NMR workflow is mandatory. Relying solely on 1D spectra for poly-substituted aromatics is prone to error due to overlapping multiplet structures.
Step-by-Step Methodology: 2D NMR Validation
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1 H- 1 H COSY (Correlation Spectroscopy):
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Protocol: Acquire a gradient-selected COSY sequence. Use 256 increments in the indirect dimension ( t1 ) and 2048 data points in the direct dimension ( t2 ).
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Causality: The cross-peak between H2 and H6 will be weak due to the small meta-coupling ( 4JHH≈1.8 Hz), but its presence unambiguously confirms their relative positions on the ring, ruling out any para or ortho isomeric impurities.
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1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):
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Protocol: Set the 1JCH coupling constant parameter to 145 Hz. Acquire with phase-sensitive multiplicity editing.
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Causality: This experiment maps protons directly to their attached carbons. By linking the 1 H shifts of H2 and H6 to their respective 13 C shifts (C2 and C6), we bypass the complex JCF splitting in the 1D 13 C spectrum, isolating the exact chemical shift of the methine carbons.
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1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):
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Protocol: Optimize the long-range coupling delay for nJCH=8 Hz.
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Causality: HMBC establishes connectivity across the quaternary carbons. H2 will show strong 3JCH correlations to C4 (C-OH) and C6, and a 2JCH correlation to C1 and C3. This interlocking web of correlations creates a self-validating map of the entire carbon framework.
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Figure 1: Multidimensional NMR workflow for unambiguous structural assignment of fluorinated benzonitriles.
References
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.[Link][1]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information (PMC).[Link][4]
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2-Fluorobenzonitrile - PubChem. National Institutes of Health (NIH).[Link][2]
